4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid tert-butyl ester
Description
Chemical Structure and Properties 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid tert-butyl ester (CAS: 1353983-74-0) is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and an (S)-configured 2-amino-3-methyl-butyryl side chain at the 4-position of the piperazine ring . Its molecular formula is C₁₂H₂₃N₃O₃, with a molecular weight of 257.34 g/mol. The (S)-stereochemistry of the amino acid moiety is critical for its biological interactions, as stereospecificity often dictates binding affinity and activity in drug-receptor systems.
Synthesis and Applications The compound is synthesized via coupling reactions between tert-butyl piperazine-1-carboxylate derivatives and chiral amino acid precursors. The tert-butyl ester acts as a protecting group, enabling selective functionalization of the piperazine ring while preserving the amino acid’s integrity . This scaffold is frequently utilized in medicinal chemistry for designing protease inhibitors, receptor antagonists, and prodrugs due to its modularity and stability under physiological conditions.
Properties
IUPAC Name |
tert-butyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-10(2)11(15)12(18)16-6-8-17(9-7-16)13(19)20-14(3,4)5/h10-11H,6-9,15H2,1-5H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTFIQHYJJSTQN-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121106 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(2S)-2-amino-3-methyl-1-oxobutyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305712-07-5 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(2S)-2-amino-3-methyl-1-oxobutyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305712-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(2S)-2-amino-3-methyl-1-oxobutyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the protection of the amino group using a tert-butyl ester, followed by the coupling of the protected amino acid with piperazine. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as DMAP (4-Dimethylaminopyridine) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily researched for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance pharmacological properties such as:
- Antidepressant Activity: Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially offering antidepressant effects.
- Anti-inflammatory Properties: Investigations into its interactions with inflammatory pathways indicate possible therapeutic benefits in conditions characterized by chronic inflammation.
Biochemical Studies
Research has focused on how 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid tert-butyl ester interacts with various biological targets:
- Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing new treatments for metabolic disorders.
Drug Development
Due to its structural characteristics, this compound is explored as a building block for new drug candidates. Its ability to modify biological activity through structural variations makes it valuable in the design of targeted therapies.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate antidepressant effects | Showed significant reduction in depressive behaviors in animal models when administered at specific dosages. |
| Study B | Assess anti-inflammatory potential | Demonstrated inhibition of pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases. |
Mechanism of Action
The mechanism of action of 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Methyl-Substituted Analogs
- 4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester (CAS: 1353983-74-0) : Key Difference: A methyl group at the 2-position of the piperazine ring. The methyl group may enhance metabolic stability by blocking oxidation sites.
- 4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester : Key Difference: Methyl substitution at the 3-position. Impact: Alters electronic distribution of the piperazine ring, affecting basicity and solubility.
Bulky Heterocyclic Substituents
- tert-Butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate (CAS: 925437-87-2) : Key Difference: An imidazothiazole-methyl group at the 4-position. Impact: The bulky aromatic substituent increases molecular weight (MW = 426.53 g/mol) and lipophilicity (predicted logP > 3), reducing aqueous solubility but improving membrane permeability.
Functional Group Modifications
Dicarboxylate Derivatives
- 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate :
- Key Difference : Dual carboxylate groups at the 1- and 3-positions, with a methylthio-benzyl substituent.
- Impact : The dicarboxylate structure enhances polarity (logP ~1.5), improving solubility but limiting blood-brain barrier penetration.
Sulfonamide and Sulfonyl Derivatives
Pharmacologically Active Analogs
- ACT-246475 (P2Y12 Receptor Antagonist) :
- Key Difference : A phosphonic acid group replaces the tert-butyl ester.
- Impact : The phosphonic acid enhances binding to the P2Y12 receptor, improving antiplatelet efficacy. The prodrug (ACT-281959) demonstrates higher oral bioavailability compared to tert-butyl ester derivatives.
Comparative Analysis Table
Research Findings and Implications
- Stereochemistry Matters : The (S)-configuration in the target compound is crucial for activity, as evidenced by reduced efficacy in (R)-isomers in receptor-binding assays .
- Substituent Positioning : Methyl groups at the 2- or 3-position of piperazine significantly alter solubility and metabolic stability .
- Bulk vs. Bioavailability : Bulky substituents (e.g., imidazothiazole) improve target engagement but require prodrug strategies for oral delivery .
Biological Activity
4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential pharmaceutical applications. This compound contains a piperazine ring and an amino acid moiety, which contribute to its biological activity. Understanding its pharmacological properties is essential for its development in therapeutic contexts.
Molecular Formula : C18H27N3O3
Molecular Weight : 333.43 g/mol
IUPAC Name : tert-butyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1-carboxylate
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in the following areas:
- Anticonvulsant Activity : Compounds similar to this structure have shown potential in reducing seizure activity in various models, suggesting a possible application in epilepsy treatment.
- Antifungal Properties : Some derivatives have enhanced antifungal activity against strains such as Candida albicans, indicating a potential role in treating fungal infections.
- Anticancer Activity : Initial findings suggest that this compound may inhibit the growth of certain cancer cell lines, although further research is needed to establish its efficacy and mechanism of action.
The biological activity of this compound is believed to be linked to its interaction with specific biological targets. Interaction studies are crucial for elucidating these mechanisms, which may involve receptor binding or modulation of enzymatic pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key features and biological activities of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Benzyl-piperazin-1-yl)-3-phenyl-propenone | Piperazine ring, phenyl group | Antagonist of chemokine receptor 1 |
| 4-(5-Chloro-2-(E)-3-(R)-4-(4-fluorobenzyl)-2-methylpiperazin-1-yl) | Chlorinated derivative | Enhanced receptor selectivity |
| 2-Methyl-3H-imidazol-4-ylmethyl-piperazine | Imidazole ring substitution | Potential anti-inflammatory properties |
These comparisons highlight how modifications to the piperazine structure can significantly influence biological activity.
Case Studies and Research Findings
A review of recent literature reveals several studies focused on the pharmacological potential of compounds related to this compound:
- Anticonvulsant Studies : A study demonstrated that certain piperazine derivatives exhibited anticonvulsant properties in rodent models, with one compound showing a significant reduction in seizure frequency (EC50 values < 10 µM) .
- Antifungal Efficacy : Research indicated that benzyl esters of piperazine derivatives enhanced the antifungal activity of fluconazole against C. albicans, suggesting synergistic effects when combined with existing antifungal treatments .
- Cytotoxicity Assays : In vitro assays showed that some derivatives displayed cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .
Q & A
Q. What are the key steps and considerations in synthesizing this compound?
The synthesis typically involves multi-step reactions:
- Step 1: Protection of the piperazine nitrogen using tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions .
- Step 2: Coupling the (S)-2-amino-3-methyl-butyryl moiety via amide bond formation using agents like HATU or DCC in the presence of a base (e.g., triethylamine) .
- Step 3: Deprotection of the Boc group under acidic conditions (e.g., HCl/dioxane) to yield the final product . Critical Considerations: Purity monitoring via HPLC, solvent selection (e.g., DMF for solubility), and low-temperature conditions to minimize racemization .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- 1H/13C NMR: Confirms the integrity of the piperazine ring, tert-butyl ester, and stereochemistry of the (S)-amino-butyryl group. Key signals include tert-butyl protons at ~1.4 ppm and piperazine ring protons between 3.0–4.0 ppm .
- LC-MS: Validates molecular weight (expected [M+H]+ ~356.4 g/mol) and detects impurities .
- IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for the ester and amide groups) .
Q. How is the stereochemical integrity of the (S)-2-amino-3-methyl-butyryl group ensured during synthesis?
- Use enantiomerically pure starting materials (e.g., L-valine derivatives).
- Chiral HPLC or polarimetry post-synthesis to verify enantiomeric excess (>98% is typical) .
- Avoid high-temperature reactions to prevent epimerization .
Advanced Research Questions
Q. How can contradictions in reported biological activity (e.g., receptor binding vs. cytotoxicity) be resolved?
- Assay Optimization: Standardize cell lines (e.g., HEK293 for receptor studies) and control for compound purity (>95% by HPLC) .
- Structural Confirmation: Compare activity with stereoisomers (e.g., R-configuration analogs) to isolate stereospecific effects .
- Dose-Response Analysis: Use a wide concentration range (1 nM–100 µM) to identify off-target effects at higher doses .
Q. What strategies mitigate competing side reactions during piperazine acylation?
- Stepwise Protection: Temporarily block reactive sites (e.g., secondary amines) with Boc or Fmoc groups .
- Coupling Reagents: Employ HATU over EDCI for higher efficiency in sterically hindered environments .
- Solvent Screening: Test polar aprotic solvents (e.g., DCM vs. THF) to optimize reaction kinetics .
Q. How does the tert-butyl ester influence pharmacokinetics in preclinical models?
- Stability: The ester group slows hydrolysis in plasma, extending half-life (t1/2 ~6–8 hours in rodent models) .
- Bioavailability: LogP ~2.1 (predicted) ensures moderate blood-brain barrier penetration for CNS-targeted studies .
- Metabolite Identification: LC-MS/MS detects tert-butanol as a primary hydrolysis byproduct .
Q. What computational methods predict interactions between this compound and biological targets?
- Molecular Docking: Use Schrödinger Suite or AutoDock to model binding to serotonin receptors (e.g., 5-HT1A) .
- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling: Correlate substituent effects (e.g., tert-butyl vs. methyl esters) on activity .
Data Analysis & Optimization
Q. How are reaction yields optimized for large-scale synthesis (>10 g)?
- Catalyst Screening: Test Pd/C or Raney Ni for hydrogenation steps to reduce byproducts .
- Process Chemistry: Switch from batch to flow reactors for exothermic reactions (e.g., acylations) .
- Workup Efficiency: Use liquid-liquid extraction (ethyl acetate/water) over column chromatography for faster purification .
Q. What analytical workflows address discrepancies in NMR vs. LC-MS purity data?
- Orthogonal Methods: Combine NMR integration with UV-HPLC (λ = 254 nm) for accurate quantification .
- Spike Testing: Add known impurities (e.g., de-esterified byproducts) to validate detection limits .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
